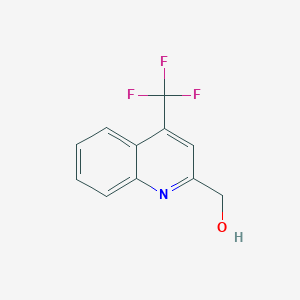

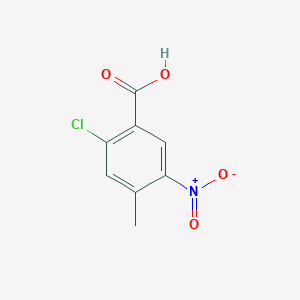

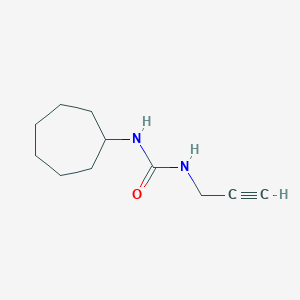

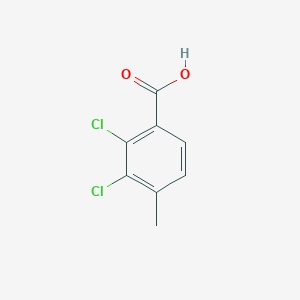

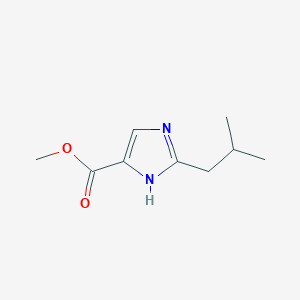

methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various methods such as electrophilic addition, nucleophilic substitution, or radical reactions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could involve looking at how the compound reacts with acids, bases, or other compounds .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications

Imidazole Derivatives in Scientific Research

Imidazole derivatives, such as imiquimod and temozolomide, have shown a wide range of biological activities, including immunomodulatory, antiviral, antiproliferative, and antitumor effects. These compounds activate the immune system through localized induction of cytokines and have been explored for treating various skin disorders and cancers.

Immunomodulatory and Antitumor Applications : Imiquimod, an analogue of the specified compound, demonstrates no inherent antiviral or antiproliferative activity in vitro but induces cytokine production in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. It has been utilized topically to treat cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Antitumor Activity in Pediatric Brain Tumors : Temozolomide, another related compound, exhibits significant antitumor activity and has been evaluated in pediatric cancer patients for treating high-grade gliomas, low-grade gliomas, and medulloblastoma/primitive neuroectodermal tumors. Despite its limited activity against pediatric brain tumors alone, its combination with other treatments is considered for future clinical trials (Barone et al., 2006).

Biopolymer Modification : Research on xylan derivatives, including the modification of xylan into ethers and esters through chemical processes, has potential applications in creating biopolymers with specific properties. These developments are important for drug delivery and other pharmaceutical applications (Petzold-Welcke et al., 2014).

Chemical Synthesis and Drug Development : Imidazole derivatives are explored for their chemical synthesis possibilities, offering a wide range of biological properties. These compounds are key in developing new antitumor drugs and exploring other therapeutic areas (Iradyan et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 2-(2-methylpropyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)4-8-10-5-7(11-8)9(12)13-3/h5-6H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPYGFYYEUZJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.